N-cyclopropyl-4,4,4-trifluoro-3-phenyl-N-(pyridin-4-ylmethyl)butanamide
Description
N-cyclopropyl-4,4,4-trifluoro-3-phenyl-N-(pyridin-4-ylmethyl)butanamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a trifluoromethyl group, and a pyridinylmethyl group
Properties
IUPAC Name |
N-cyclopropyl-4,4,4-trifluoro-3-phenyl-N-(pyridin-4-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O/c20-19(21,22)17(15-4-2-1-3-5-15)12-18(25)24(16-6-7-16)13-14-8-10-23-11-9-14/h1-5,8-11,16-17H,6-7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVUYMQYDGIOBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=NC=C2)C(=O)CC(C3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4,4,4-trifluoro-3-phenyl-N-(pyridin-4-ylmethyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or Ruppert-Prakash reagent.
Coupling with pyridin-4-ylmethyl group: This can be done using Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4,4,4-trifluoro-3-phenyl-N-(pyridin-4-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
N-cyclopropyl-4,4,4-trifluoro-3-phenyl-N-(pyridin-4-ylmethyl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemicals: Used as an intermediate in the synthesis of pesticides and herbicides.
Material Science: Investigated for its properties in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4,4,4-trifluoro-3-phenyl-N-(pyridin-4-ylmethyl)butanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4,4,4-trifluoro-3-phenylbutanamide: Lacks the pyridin-4-ylmethyl group, which may affect its binding affinity and specificity.
N-cyclopropyl-4,4,4-trifluoro-3-phenyl-N-(pyridin-3-ylmethyl)butanamide: Similar structure but with a different position of the pyridinyl group, potentially altering its biological activity.
Uniqueness
N-cyclopropyl-4,4,4-trifluoro-3-phenyl-N-(pyridin-4-ylmethyl)butanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyridin-4-ylmethyl group provides additional sites for interaction with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
